

An In-depth Technical Guide to 3,5-Diisopropylbromobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Diisopropylbromobenzene

Cat. No.: B1339613

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diisopropylbromobenzene, a substituted aromatic hydrocarbon, serves as a valuable intermediate in organic synthesis. Its unique structural features, particularly the sterically hindering isopropyl groups flanking a reactive bromine atom, make it a key building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of its chemical identity, synthesis, key reactions, and potential applications in drug development, supported by detailed experimental protocols and structured data.

Chemical Identity and Properties

IUPAC Name: 1-bromo-3,5-diisopropylbenzene[1]

CAS Number: 23058-81-3[2]

Below is a summary of the key physical and chemical properties of **3,5-Diisopropylbromobenzene**.

Property	Value	Reference(s)
Molecular Formula	$C_{12}H_{17}Br$	[2] [3]
Molecular Weight	241.17 g/mol	[1] [3] [4]
Physical State	Liquid	[1] [4]
Appearance	Colorless to yellow oil	[4]
Boiling Point	78-82 °C at 1.0 Torr	[4]
Purity	≥98%	[1] [3]
Storage	Store at room temperature in a dry, sealed container.	[1] [3]

Synthesis of 3,5-Diisopropylbromobenzene

The primary synthetic route to **3,5-Diisopropylbromobenzene** is through the electrophilic aromatic bromination of 1,3-diisopropylbenzene. The isopropyl groups are ortho-, para-directing activators; therefore, bromination is expected to occur at the position meta to both isopropyl groups.

Experimental Protocol: Bromination of 1,3-Diisopropylbenzene

This protocol is adapted from general procedures for the bromination of activated aromatic systems.

Materials:

- 1,3-Diisopropylbenzene
- Bromine (Br_2)
- Iron(III) bromide ($FeBr_3$) or iron filings as a catalyst
- Dichloromethane (CH_2Cl_2) or another suitable inert solvent

- Saturated aqueous sodium bicarbonate solution (NaHCO_3)
- Saturated aqueous sodium thiosulfate solution ($\text{Na}_2\text{S}_2\text{O}_3$)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Equipment:

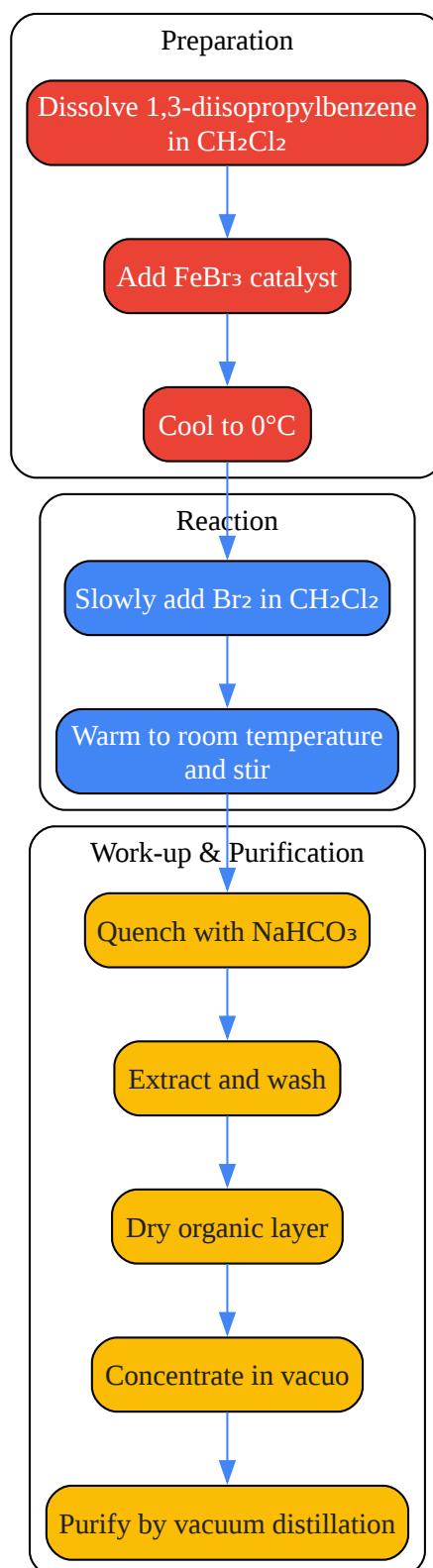
- Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet to a trap (to neutralize HBr gas)
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve 1,3-diisopropylbenzene in dichloromethane.
- Add a catalytic amount of iron(III) bromide or iron filings to the solution.
- Cool the mixture in an ice bath.
- Slowly add a stoichiometric equivalent of bromine, dissolved in dichloromethane, to the reaction mixture via the dropping funnel with continuous stirring. The addition should be controlled to maintain a gentle reaction rate.
- After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitoring by TLC or GC is recommended).
- Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.
- Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove unreacted bromine) and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **3,5-Diisopropylbromobenzene**.

Synthesis Workflow

[Click to download full resolution via product page](#)**Caption:** Workflow for the synthesis of **3,5-Diisopropylbromobenzene**.

Key Reactions and Experimental Protocols

3,5-Diisopropylbromobenzene is a versatile substrate for a variety of cross-coupling reactions, primarily through the formation of a Grignard reagent or by direct participation in palladium-catalyzed reactions.

Grignard Reagent Formation

The formation of 3,5-diisopropylphenylmagnesium bromide opens up a plethora of synthetic possibilities for carbon-carbon bond formation.

Materials:

- **3,5-Diisopropylbromobenzene**
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- A small crystal of iodine (as an initiator)

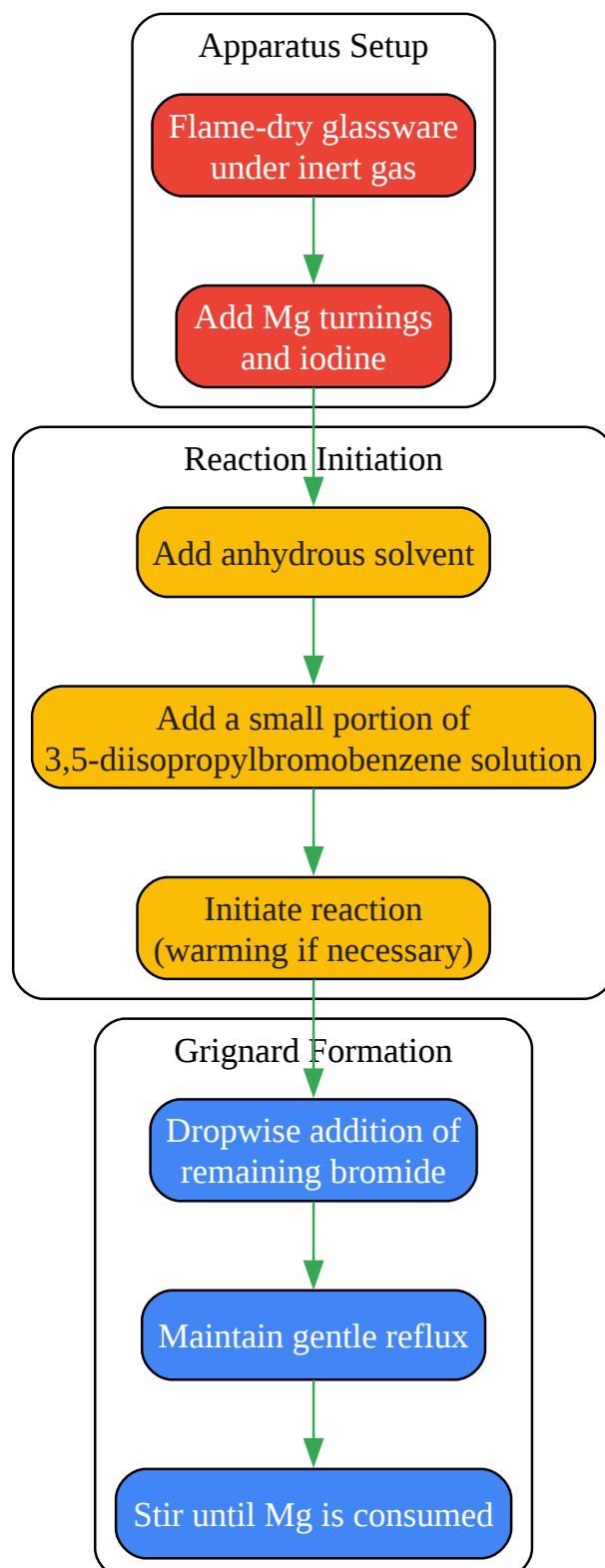
Equipment:

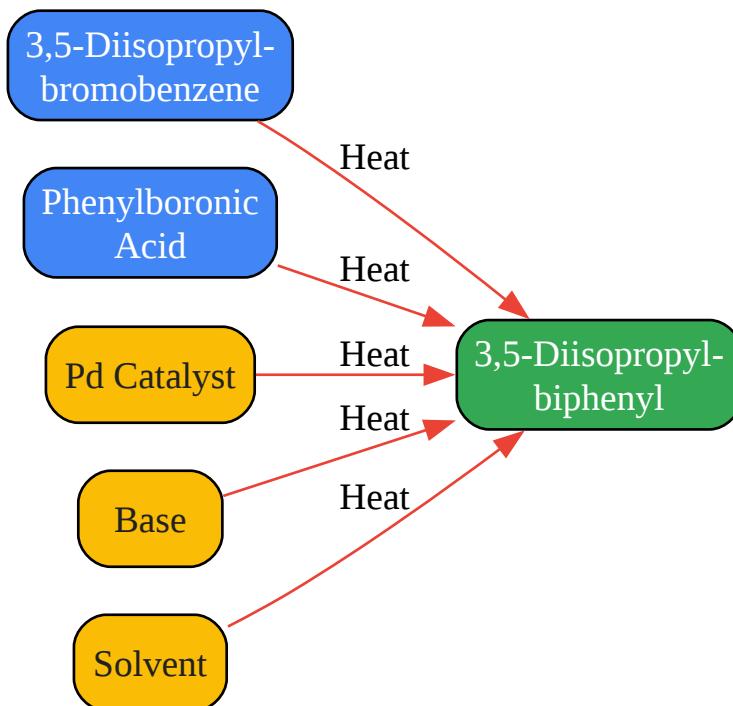
- A three-necked round-bottom flask, flame-dried under an inert atmosphere (e.g., nitrogen or argon)
- Reflux condenser
- Dropping funnel
- Magnetic stirrer

Procedure:

- Place magnesium turnings in the flame-dried flask under an inert atmosphere.
- Add a small crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes and coats the magnesium, then allow it to cool.

- Add a small amount of anhydrous solvent to cover the magnesium.
- Dissolve **3,5-diisopropylbromobenzene** in anhydrous solvent in the dropping funnel.
- Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the iodine color disappears and the solution becomes cloudy. Gentle warming may be required to start the reaction.
- Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
- The resulting Grignard reagent is a gray to brownish solution and should be used immediately in subsequent reactions.





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- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Diisopropylbromobenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1339613#cas-number-and-iupac-name-for-3-5-diisopropylbromobenzene>

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